6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes a chromene core, a sulfonyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C22H21ClN2O5S |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
6-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-14-8-10-25(11-9-14)31(28,29)17-5-3-16(4-6-17)24-22(27)21-13-19(26)18-12-15(23)2-7-20(18)30-21/h2-7,12-14H,8-11H2,1H3,(H,24,27) |
InChI Key |
MLGJYPIHRHYMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an appropriate ketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the phenyl ring of the chromene core under basic conditions.
Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with the sulfonylated chromene intermediate.
Final Coupling: The final step involves coupling the intermediate with a suitable carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
- 6-chloro-N-{4-[(4-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Uniqueness
6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the presence of the 4-methylpiperidin-1-yl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the chromene class, characterized by a complex structure featuring a chromene core, a sulfonamide group, and a chloro substituent. This compound has garnered significant interest due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C22H21ClN2O5S
- Molecular Weight : 460.9 g/mol
- IUPAC Name : 6-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide
- CAS Number : 880785-57-9
Structure
The structural features of this compound contribute to its biological activity. The presence of the 4-methylpiperidin-1-yl group enhances its interaction with biological targets, while the sulfonamide group is known for its role in drug design due to its ability to form hydrogen bonds with target proteins.
Anticancer Properties
Research indicates that 6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide exhibits notable anticancer properties. A study evaluating various chromene derivatives found that compounds similar to this one demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is particularly noted for enhancing antibacterial efficacy by interfering with folate synthesis in bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of 6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has been explored in various models. It has shown effectiveness in reducing inflammation markers in vitro and in vivo, suggesting a potential role in treating inflammatory diseases such as arthritis and asthma .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : The compound can bind to receptors involved in inflammatory responses, thereby modulating their activity.
- Signal Transduction Pathways : It influences various signaling pathways critical for cell survival and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-methyl-N-{...} | Methyl substitution on chromene | Antitumor activity |
| 5-chloro-N-{...} | Different halogen substitution | Antiviral properties |
| 8-hydroxy-N-{...} | Hydroxyl group addition | Enzyme inhibition |
This table illustrates the diversity within the chromene class and highlights the unique attributes of 6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, particularly its targeted biological effects and synthetic versatility.
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of several chromene derivatives, including this compound, on human breast cancer cell lines (MCF7 and MDA-MB231). The results indicated that 6-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide significantly inhibited cell viability at concentrations as low as 10 µM, showcasing its potential as an effective chemotherapeutic agent .
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of induced arthritis, administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its potential use in treating inflammatory disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
